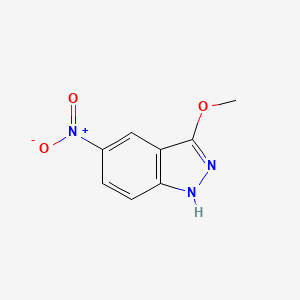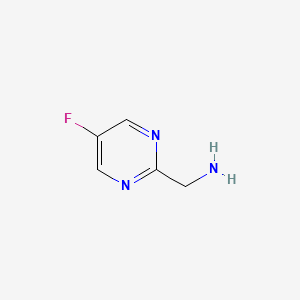![molecular formula C9H11BrN2O B1459374 1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol CAS No. 1565514-10-4](/img/structure/B1459374.png)
1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol” consists of a bromopyridine ring attached to an azetidin-3-ol group via a methylene bridge. The presence of the bromine atom and the hydroxyl group could potentially influence the compound’s reactivity and interactions.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol” are not fully available in the retrieved data. It has a molecular weight of 243.1 g/mol.Applications De Recherche Scientifique
Synthesis and Biological Evaluation
1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol and its derivatives have been synthesized and evaluated for their potential biological activities. The structure of these compounds has been confirmed through various spectroscopic methods, and they have been tested for antibacterial and antifungal activities, showing acceptable results (Rao, Prasad, & Rao, 2013).
Chemical Synthesis and Imaging Applications
The compound has also been explored in the context of chemical synthesis for imaging purposes. For instance, an analogue was synthesized for potential use as a ligand for nicotinic receptors, involving a coupling process and subsequent deprotection steps. This approach overcame previous challenges in automation and yielded a significant amount of the final product suitable for biological applications (Karimi & Långström, 2002).
Glycosidase Inhibitory Activity
Research into the synthesis of polyhydroxylated azetidine iminosugars from d-glucose has led to compounds with significant inhibitory activity against certain enzymes. One such compound demonstrated notable inhibitory activity against amyloglucosidase from Aspergillus niger, showcasing the potential of azetidine derivatives in enzyme inhibition studies (Lawande et al., 2015).
Antibacterial Agents
Azetidine derivatives have been explored for their antibacterial properties, with various studies synthesizing and evaluating their efficacy against different bacterial strains. These efforts have highlighted the importance of stereochemistry and specific substituents in enhancing antibacterial activity, providing insights into the design of more effective antibacterial compounds (Frigola et al., 1995).
Safety And Hazards
Propriétés
IUPAC Name |
1-[(5-bromopyridin-2-yl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-7-1-2-8(11-3-7)4-12-5-9(13)6-12/h1-3,9,13H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRMEWZTRKMSCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=NC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




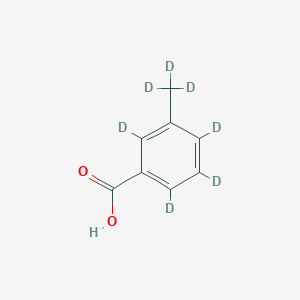
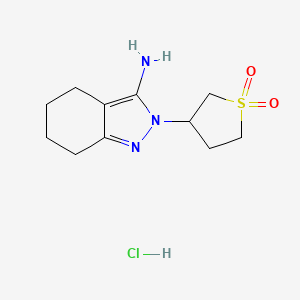
![2-[(3-nitrobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B1459295.png)

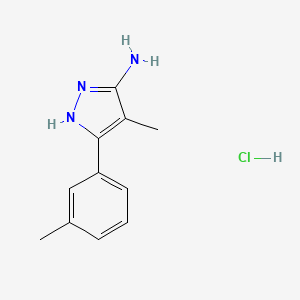
![3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1459300.png)

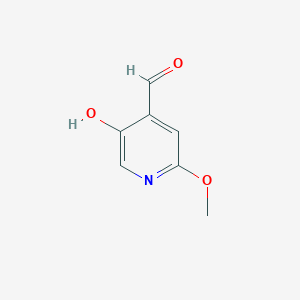
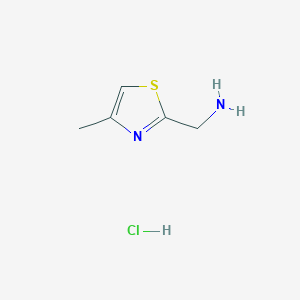
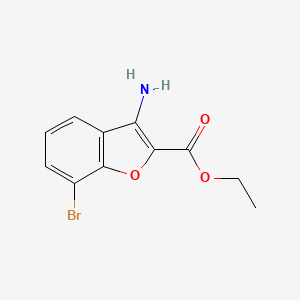
![Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B1459312.png)
